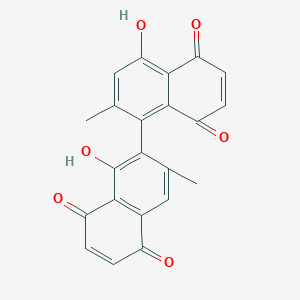

Isodiospyrin

Description

This compound has been reported in Diospyros morrisiana, Diospyros oleifera, and other organisms with data available.

RN refers to (-)-isomer; from the root of Diospyros piscatoria; has antibacterial activity

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6-(4-hydroxy-2-methyl-5,8-dioxonaphthalen-1-yl)-7-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O6/c1-9-7-11-12(23)3-4-13(24)19(11)22(28)18(9)17-10(2)8-16(27)20-14(25)5-6-15(26)21(17)20/h3-8,27-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEOHKZVBKYMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)C=CC2=O)C(=C1C3=C4C(=O)C=CC(=O)C4=C(C=C3C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174007 | |

| Record name | Isodiospyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20175-84-2 | |

| Record name | Isodiospyrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20175-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodiospyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020175842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISODIOSPYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isodiospyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cytotoxic Potential of Isodiospyrin Against Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodiospyrin, a naturally occurring bis-naphthoquinonoid compound, has demonstrated significant cytotoxic potential against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the existing research on the anti-cancer properties of this compound. It consolidates quantitative data on its cytotoxic efficacy, details the experimental protocols for its evaluation, and visualizes the key signaling pathways implicated in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug discovery.

Data Presentation: Cytotoxicity of this compound

This compound has exhibited potent cytotoxic effects across various cancer cell lines, indicating a broad spectrum of anti-cancer activity. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several human cancer cell lines. This data is summarized in the tables below for easy comparison.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HCT-8 | Colon Malignancy | 14.77 | [1] |

| COLO-205 | Colon Carcinoma | 2.24 | [1] |

| P-388 | Lymphocytic Leukemia | 0.851 ± 0.050 | [1] |

| KB | Nasopharyngeal Carcinoma | 1.81 | [1] |

| HEPA-3B | Hepatoma | 1.72 | [1] |

| HeLa | Cervical Carcinoma | 5.55 | [1] |

Table 1: IC50 values of this compound against various cancer cell lines.

Experimental Protocols

The following sections detail the standard methodologies employed to assess the cytotoxic and apoptotic effects of this compound on cancer cells.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

-

Apoptosis Detection: Annexin V/Propidium Iodide Staining with Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture and treat cells with the desired concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Analysis of Signaling Pathways: Western Blotting

Western blotting is used to detect specific proteins in a sample and assess their expression levels.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB, β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between treated and untreated samples.

Visualization of Cellular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key cellular processes and signaling pathways affected by this compound.

Experimental Workflow for Cytotoxicity Assessment

A typical experimental workflow for determining the IC50 of this compound using the MTT assay.

Apoptosis Detection Workflow

Workflow for the detection and quantification of apoptosis induced by this compound.

Signaling Pathways Targeted by this compound

This compound is known to interfere with multiple signaling pathways that are crucial for cancer cell survival and proliferation. One of its primary mechanisms is the inhibition of DNA topoisomerase I. Additionally, it has been shown to modulate key signaling cascades including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

References

A Technical Guide to the Discovery, Synthesis, and Activity of Isodiospyrin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isodiospyrin is a naturally occurring dimeric naphthoquinone found in several species of the Diospyros genus. It is an asymmetrical dimer of 7-methyljuglone and has garnered significant scientific interest due to its diverse biological activities. This compound has demonstrated potent anticancer, antibacterial, and antifungal properties.[1][2] Its primary mechanism of anticancer action involves the inhibition of human DNA topoisomerase I (htopo I), where it uniquely binds directly to the enzyme rather than the DNA, preventing both DNA relaxation and kinase activities.[1][3] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, its detailed spectroscopic characterization, a representative chemical synthesis pathway of a closely related isomer, and a summary of its biological activities and mechanism of action.

Discovery and Isolation

Natural Sources

This compound is a secondary metabolite isolated from the roots and trunk of various plants in the Ebenaceae family, primarily within the Diospyros genus. Documented sources include:

General Isolation Protocol

The following protocol is a representative, bioassay-guided procedure for the isolation of this compound from plant material.[4][6]

**1. Preparation of Plant Material: The root or trunk bark is collected, washed, air-dried in the shade, and ground into a coarse powder.

**2. Extraction: The powdered material (e.g., 150 g) is macerated with a solvent mixture, typically an ethanol/water solution (e.g., 70:30 v/v), for 48-72 hours at room temperature. The process is repeated three times to ensure exhaustive extraction. The combined filtrates are then concentrated under reduced pressure at 45-55 °C to yield a crude extract.

**3. Liquid-Liquid Partitioning: The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity to fractionate the components. A typical sequence is:

- n-hexane

- Dichloromethane (DCM)

- Ethyl acetate

- n-butanol The resulting fractions are evaporated to dryness. Bioassays (e.g., antileishmanial or antibacterial) are performed on each fraction to identify the most active one, which typically is the dichloromethane fraction for this compound.[6]

**4. Chromatographic Separation: The active DCM fraction is subjected to column chromatography over silica gel.

- Stationary Phase: Silica gel (70-230 mesh).

- Mobile Phase: A gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

**5. Purification: Fractions showing similar profiles on Thin Layer Chromatography (TLC) are combined. The this compound-containing fractions are further purified by repeated column chromatography or preparative TLC.

**6. Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol or chloroform/hexane) to yield an orange to red solid.[2]

Chemical Structure and Spectroscopic Data

This compound (C₂₂H₁₄O₆) is an asymmetrical 1,2-binaphthoquinone. Its structure has been elucidated through extensive spectroscopic analysis.

Spectroscopic Data Tables

The following tables summarize the key spectroscopic data used for the characterization of this compound.

Table 1: ¹H NMR Spectral Data (Data inferred from publicly available spectra)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 12.5 | Singlet | 2H | Intramolecularly H-bonded Hydroxyl (-OH) protons |

| ~7.0 - 7.8 | Multiplet | 6H | Aromatic protons (Ar-H) |

| ~2.2 - 2.4 | Singlet | 6H | Methyl (-CH₃) protons |

Table 2: ¹³C NMR Spectral Data (Predicted values and characteristic shifts for naphthoquinones)

| Chemical Shift (δ) ppm | Assignment |

| > 180 | Quinone Carbonyls (C=O) |

| 160 - 165 | Carbon attached to -OH group |

| 110 - 150 | Aromatic and Quinone C=C carbons |

| ~20 | Methyl (-CH₃) carbons |

Table 3: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Bond | Description |

| 3300 - 3500 (broad) | O-H | Hydroxyl group |

| ~1650 | C=O | Quinone carbonyl |

| ~1620 | C=O | H-bonded Quinone carbonyl |

| 1580 - 1600 | C=C | Aromatic ring stretch |

Table 4: Mass Spectrometry (MS) Data

| Technique | Ion [m/z] | Assignment |

| LC-MS | ~375.08 | [M+H]⁺ (Calculated for C₂₂H₁₅O₆⁺: 375.0863) |

Chemical Synthesis

The total synthesis of this compound is complex. However, a successful total synthesis of its isomer, diospyrin (a 2,6'-bijuglone), and an unnatural isomer, idospyrin (3,6'-isomer), has been achieved, providing a clear and relevant framework.[7] The key step in this synthesis is a Suzuki-Miyaura cross-coupling reaction to form the challenging biaryl bond.

Representative Synthesis of a Diospyrin Isomer

The following protocol is adapted from the synthesis of the 3,6'-isomer of diospyrin, which showcases the core strategy for coupling two naphthoquinone units.[7]

Step 1: Synthesis of 7-methyljuglone (Ramentaceone)

-

N,N-diethylsenecioamide is treated with sec-butyllithium and TMEDA in THF at -78 °C.

-

The resulting solution is reacted with 2-methoxy-1,4-benzoquinone.

-

The adduct is then treated with aqueous HCl to afford 2-hydroxy-7-methyl-1,4-naphthoquinone.

-

Oxidation with Frémy's salt yields 7-methyljuglone.

Step 2: Bromination of 7-methyljuglone

-

7-methyljuglone is dissolved in acetic acid.

-

A solution of bromine in acetic acid is added dropwise at room temperature.

-

The reaction is stirred for several hours until TLC indicates consumption of the starting material.

-

The product, 3-bromo-7-methyljuglone, is isolated by precipitation and filtration.

Step 3: Borylation of 7-methyljuglone

-

A separate portion of 7-methyljuglone is converted to its boronic acid derivative. This typically involves conversion to an aryl triflate followed by a Miyaura borylation reaction with bis(pinacolato)diboron and a palladium catalyst.

Step 4: Suzuki-Miyaura Cross-Coupling

-

3-bromo-7-methyljuglone (from Step 2) and the 7-methyljuglone boronic acid derivative (from Step 3) are dissolved in a suitable solvent like DME.

-

An aqueous solution of a base (e.g., Na₂CO₃) is added.

-

A palladium catalyst, such as Pd(PPh₃)₄, is added, and the mixture is heated under an inert atmosphere (e.g., argon) at reflux for 12-24 hours.

-

After cooling, the reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate), washed with brine, dried over MgSO₄, and concentrated.

-

The crude product is purified by column chromatography to yield the final binaphthoquinone product. The overall yield for this process is approximately 13%.[7]

Synthesis Workflow Diagram

Caption: Synthetic workflow for a diospyrin isomer via Suzuki coupling.

Biological Activity and Mechanism of Action

This compound exhibits a broad range of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity: Topoisomerase I Inhibition

This compound is a novel inhibitor of human DNA topoisomerase I (htopo I).[1] Unlike classic topoisomerase poisons like camptothecin, which stabilize the covalent enzyme-DNA "cleavable complex," this compound acts through a distinct mechanism:

-

Direct Enzyme Binding: this compound binds directly to the htopo I enzyme, not to the DNA substrate.[1]

-

Inhibition of DNA Access: This binding is thought to limit the enzyme's ability to access and bind to DNA, thereby preventing the DNA relaxation process.[1][8]

-

Antagonism of Camptothecin: It actively antagonizes the DNA cleavage induced by camptothecin.[1]

-

Kinase Inhibition: this compound also strongly inhibits the DNA-independent kinase activity of htopo I.[1]

This dual inhibition of both DNA relaxation and kinase functions makes it a compound of significant interest for cancer drug development.

Mechanism of Action Diagram

Caption: this compound directly binds Topo I, preventing DNA relaxation.

Antimicrobial Activity

This compound has shown significant activity against a range of bacteria and fungi. It is generally more active against Gram-positive bacteria.[5]

Table 5: Antibacterial and Antifungal Activity of this compound (MICs)

| Organism | Type | MIC Range (µg/mL) | Reference |

| Gram-positive bacteria | Bacteria | 0.78 - 50 | [2][5] |

| Pseudomonas aeruginosa | Bacteria | 50 - 100 | [2] |

| Salmonella typhi | Bacteria | 50 - 100 | [2] |

| Mycobacterium chelonae | Bacteria | 6.25 - 25 | [2] |

| Plasmopara obscurans | Fungus | 81.4% growth inhibition at 30 µM | [2] |

| Plasmopara viticola | Fungus | 57.7% growth inhibition at 30 µM | [2] |

Conclusion

This compound stands out as a promising natural product with a unique mechanism of action against a critical cancer target, DNA topoisomerase I. Its ability to inhibit the enzyme through direct binding, rather than by stabilizing the DNA cleavable complex, offers a potentially different therapeutic window and side-effect profile compared to existing topoisomerase poisons. Furthermore, its broad-spectrum antimicrobial activities suggest it could be a lead compound for developing new anti-infective agents. The successful synthesis of its isomers via modern cross-coupling techniques paves the way for the future total synthesis of this compound itself and the generation of novel analogues with improved potency and selectivity. Further research into its pharmacokinetics, in vivo efficacy, and structure-activity relationships is warranted to fully exploit its therapeutic potential.

References

- 1. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Diospyrin, a bisnaphthoquinone: a novel inhibitor of type I DNA topoisomerase of Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial activity of diospyrin, this compound and bisthis compound from the root of Diospyros piscatoria (Gurke) (Ebenaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bio-guided isolation of anti-leishmanial natural products from Diospyros gracilescens L. (Ebenaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Synthesis of the Antitumor-Antitubercular 2,6'-Bijuglone Natural Product Diospyrin and Its 3,6'-Isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

The Pharmacological Profile of Isodiospyrin and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological properties of Isodiospyrin and its synthesized analogues. This compound, a naturally occurring bis-naphthoquinone, has demonstrated significant potential as a lead compound in cancer therapy. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways implicated in its mechanism of action.

Quantitative Pharmacological Data

The cytotoxic and inhibitory activities of this compound and its analogues have been evaluated against various cancer cell lines. The following tables summarize the key quantitative findings, providing a comparative overview of their potency.

Table 1: In Vitro Cytotoxicity of Diospyrin and its Aminoacetate Analogue [1][2]

| Compound | Cell Line | IC50 (µM) |

| Diospyrin | Malignant Skin Melanoma | 0.82 |

| Epidermoid Laryngeal Carcinoma | 3.58 | |

| Aminoacetate Analogue | Malignant Skin Melanoma | 0.06 |

| Epidermoid Laryngeal Carcinoma | 0.92 | |

| Murine Ehrlich Ascites Carcinoma (EAC) | 0.06 |

Table 2: In Vivo Activity of Aminoacetate Analogue of Diospyrin [1][2]

| Compound | Animal Model | Dose | Outcome |

| Aminoacetate Analogue | Murine Ehrlich Ascites Carcinoma (EAC) | 1 mg/kg/day (i.p. for 5 days) | ~93% increase in life span |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the pharmacological profiling of this compound and its analogues.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Preparation:

-

Culture cancer cells in appropriate media and conditions until they reach about 80% confluency.

-

Trypsinize the cells, centrifuge, and resuspend in fresh media to a concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound or its analogues in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to achieve the desired final concentrations.

-

Remove the old media from the 96-well plate and add 100 µL of media containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (media with DMSO) and a positive control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the supernatant from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

DNA Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of human DNA topoisomerase I (htopo I), an enzyme that relaxes supercoiled DNA.

Protocol:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and EDTA.

-

The substrate is typically a supercoiled plasmid DNA (e.g., pBR322).

-

-

Inhibition Assay:

-

In a reaction tube, combine the reaction buffer, supercoiled DNA, and the test compound (this compound or its analogues) at various concentrations.

-

Add purified human DNA topoisomerase I to the mixture to initiate the reaction.

-

Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

-

-

Reaction Termination and Gel Electrophoresis:

-

Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

In the presence of an inhibitor, the conversion of supercoiled DNA to relaxed DNA will be reduced. The degree of inhibition can be quantified by measuring the band intensities.

-

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of reactive oxygen species using a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Protocol:

-

Cell Preparation and Staining:

-

Culture cells in a 96-well plate as described for the cytotoxicity assay.

-

After cell attachment, remove the culture medium and wash the cells with a serum-free medium.

-

Load the cells with H2DCFDA by incubating them in a medium containing the probe for a specified time (e.g., 30-60 minutes) at 37°C in the dark.

-

-

Compound Treatment:

-

Wash the cells to remove the excess probe.

-

Add the test compound (this compound or its analogues) at different concentrations to the cells. Include a positive control (e.g., a known ROS inducer like H2O2) and a negative control.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity immediately and at different time points using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the oxidized probe (e.g., 485 nm excitation and 535 nm emission for dichlorofluorescein).

-

-

Data Analysis:

-

The increase in fluorescence intensity is proportional to the amount of intracellular ROS generated. Compare the fluorescence levels in treated cells to the control cells to determine the effect of the compound on ROS production.

-

Signaling Pathways and Mechanisms of Action

This compound and its analogues exert their anticancer effects by modulating several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Inhibition of DNA Topoisomerase I

This compound acts as a novel human DNA topoisomerase I inhibitor.[3][4][5] Unlike camptothecin, it does not stabilize the enzyme-DNA covalent complex but is believed to bind directly to the enzyme, preventing it from accessing the DNA substrate.[3][4]

Caption: this compound inhibits DNA Topoisomerase I, preventing DNA relaxation.

Modulation of Cancer-Related Signaling Pathways

Recent studies suggest that diospyrin and its analogues interfere with crucial signal transduction pathways within cancer cells, including the Wnt/β-catenin, NF-κB, MAPK/ERK, and PI3K/Akt/mTOR pathways.[6]

Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers. This compound analogues may interfere with this pathway, leading to reduced cancer cell proliferation and metastasis.

Caption: Inhibition of the Wnt/β-catenin pathway by this compound analogues.

The NF-κB pathway is critical for inflammation, immunity, and cell survival. Its aberrant activation in cancer promotes tumor growth and resistance to apoptosis. This compound analogues may inhibit this pathway.

Caption: this compound analogues may inhibit the pro-survival NF-κB pathway.

The MAPK/ERK pathway is a key regulator of cell proliferation, and its overactivation is common in cancer. Modulation of this pathway by this compound analogues can lead to the inhibition of cancer cell growth.

Caption: Postulated inhibition of the MAPK/ERK proliferation pathway.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway in regulating the cell cycle. Aberrant activation of this pathway is implicated in a variety of cancers. This compound and its analogues have been shown to inhibit this signaling cascade.

Caption: Inhibition of the PI3K/Akt/mTOR survival pathway by this compound.

Conclusion

This compound and its analogues represent a promising class of compounds with significant anticancer potential. Their multifaceted mechanism of action, involving the inhibition of a key DNA-regulating enzyme and the modulation of multiple oncogenic signaling pathways, underscores their therapeutic promise. The quantitative data presented in this guide highlight the potential for developing highly potent analogues. The detailed experimental protocols provide a foundation for further research and development in this area. Continued investigation into the precise molecular interactions of these compounds with their cellular targets will be crucial for the rational design of novel and more effective cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Isodiospyrin: A Potent Inducer of Apoptosis in Tumor Cells for Next-Generation Cancer Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Isodiospyrin, a naturally occurring bis-naphthoquinonoid compound, has emerged as a promising candidate in the landscape of oncology research. Exhibiting significant cytotoxic effects across a range of cancer cell lines, its primary mechanism of action is the induction of apoptosis, or programmed cell death, a critical process for maintaining tissue homeostasis and eliminating malignant cells. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and signaling pathways associated with this compound-induced apoptosis in tumor cells.

Core Mechanism of Action: Targeting DNA Topoisomerase I

This compound functions as a novel human DNA topoisomerase I (htopo I) inhibitor.[1][2][3] Unlike conventional topoisomerase poisons that trap the enzyme-DNA covalent complex, this compound directly binds to htopo I, thereby preventing its access to the DNA substrate.[1][2] This inhibitory action disrupts the normal catalytic cycle of the enzyme, which is crucial for relieving torsional stress during DNA replication and transcription, ultimately leading to DNA damage and the initiation of apoptotic signaling.[4] Furthermore, this compound has been shown to strongly inhibit the kinase activity of htopo I towards splicing factor 2/alternate splicing factor, independent of the presence of DNA.[1][2]

Quantitative Analysis of Cytotoxicity

This compound and its analogs have demonstrated potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, have been determined in several studies. While specific IC50 values for this compound are present in the broader scientific literature, the provided search results highlight the cytotoxic potential of the broader family of diospyrin-related compounds. For instance, a diethyl ether derivative of diospyrin (D7) was found to be highly effective against several cancer cell lines.[5][6]

| Compound/Analog | Cancer Cell Line | Reported Cytotoxic Activity | Reference |

| This compound | HCT-8 (colon) | Significant cytotoxicity | [7] |

| This compound | COLO-205 (colon) | Significant cytotoxicity | [7] |

| This compound | P-388 (lymphocytic leukemia) | Significant cytotoxicity | [7] |

| This compound | KB (nasopharyngeal carcinoma) | Significant cytotoxicity | [7] |

| This compound | HEPA-3B (hepatoma) | Significant cytotoxicity | [7] |

| This compound | HeLa (cervical carcinoma) | Significant cytotoxicity | [7] |

| Diospyrin diethyl ether (D7) | HL-60 (acute myeloblastic leukemia) | Most effective among derivatives tested | [5] |

| Diospyrin diethyl ether (D7) | K-562 (chronic myelogenic leukemia) | Most effective among derivatives tested | [5] |

| Diospyrin diethyl ether (D7) | MCF-7 (breast adenocarcinoma) | Most effective among derivatives tested | [5] |

| Diospyrin diethyl ether (D7) | HeLa (cervical epithelial carcinoma) | Most effective among derivatives tested | [5] |

Key Signaling Pathways in this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound involves a complex interplay of signaling molecules. While research is ongoing to fully elucidate the specific pathways for this compound, studies on its analogs, such as diospyrin, suggest the involvement of several key signaling networks.

Caspase Activation Cascade

A central mechanism in this compound-induced apoptosis is the activation of the caspase cascade. The diospyrin derivative D7 has been shown to mediate apoptosis through the activation of caspase-3 and caspase-8.[5][6][8] Caspase-8 is an initiator caspase, often associated with the extrinsic apoptotic pathway, while caspase-3 is an executioner caspase responsible for the cleavage of cellular substrates that leads to the morphological changes of apoptosis.

Figure 1: Simplified signaling pathway of this compound-induced apoptosis via caspase activation.

Modulation of NF-κB, MAPK/ERK, and Wnt/β-catenin Pathways

Research on diospyrin and its analogues suggests that these compounds can interfere with crucial signal transduction pathways that regulate cell survival and proliferation.[7]

-

NF-κB Pathway: Dysregulation of the NF-κB pathway is a common feature in many cancers, promoting tumor growth and resistance to apoptosis. Diospyrin and similar compounds have been shown to inhibit NF-κB activation, thereby promoting apoptosis.[7]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is critical for transmitting extracellular signals that regulate cell proliferation. Modulation of this pathway by diospyrin analogues can lead to the inhibition of cancer cell growth.[7]

-

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is involved in cell proliferation and differentiation. Interference with this pathway by diospyrin and its analogues can inhibit cancer cell growth.[7]

Figure 2: Overview of signaling pathways potentially modulated by this compound and its analogs.

Experimental Protocols for Assessing this compound-Induced Apoptosis

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability and Cytotoxicity Assays

1. Trypan Blue Dye Exclusion Assay:

-

Principle: This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

-

Protocol:

-

Seed cancer cells in a 6-well plate and treat with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Harvest the cells by trypsinization and resuspend in phosphate-buffered saline (PBS).

-

Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

-

Calculate the percentage of viable cells.

-

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.

-

Protocol:

-

Seed cells in a 96-well plate and treat with this compound.

-

After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Detection and Quantification of Apoptosis

1. Morphological Analysis by Fluorescence Microscopy:

-

Principle: Staining with DNA-binding dyes like propidium iodide (PI) or DAPI allows for the visualization of nuclear morphology characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Protocol:

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain the cells with a solution containing PI or DAPI.

-

Mount the coverslips on microscope slides and visualize under a fluorescence microscope.

-

Apoptotic cells will exhibit condensed and fragmented nuclei.

-

2. DNA Fragmentation Analysis (DNA Ladder Assay):

-

Principle: A hallmark of apoptosis is the activation of endonucleases that cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and their multiples. When separated by agarose gel electrophoresis, this fragmented DNA appears as a characteristic "ladder."

-

Protocol:

-

Treat cells with this compound to induce apoptosis.

-

Harvest the cells and lyse them to release the DNA.

-

Extract the DNA using a DNA extraction kit or phenol-chloroform extraction.

-

Run the extracted DNA on a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide).

-

Visualize the DNA under UV light. A ladder-like pattern indicates apoptosis.

-

References

- 1. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer potential of Diospyrin and its analogues: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives. | Profiles RNS [profiles.ouhsc.edu]

Methodological & Application

Protocol for Isodiospyrin Extraction and Purification: A Detailed Application Note for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the extraction and purification of isodiospyrin, a bioactive dimeric naphthoquinone, from the root bark of Diospyros species. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and medicinal chemistry. The detailed methodologies and quantitative data presented herein are compiled from scientific literature to ensure reproducibility and facilitate further research and development of this compound.

This compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.[1] It is a natural product found in various plants of the Diospyros genus, such as Diospyros morrisiana and Diospyros piscatoria. The following protocols outline a systematic approach to isolate this compound with high purity.

I. Extraction of this compound from Diospyros Root Bark

The initial step involves the extraction of crude this compound from the plant material. The choice of solvent and extraction method is critical for maximizing the yield of the target compound.

Experimental Protocol: Cold Percolation and Solvent Partitioning

This protocol is adapted from a bioassay-guided fractionation of Diospyros quercina root bark.

-

Plant Material Preparation: Air-dry the root bark of the Diospyros species and grind it into a fine powder.

-

Initial Extraction:

-

Macerate 2 kg of the powdered root bark with 15 L of 90% ethanol at room temperature.

-

The percolation process should be repeated three times, each for a duration of 3 hours, with agitation.

-

Pool the ethanol extracts and evaporate the solvent under reduced pressure at 40°C to obtain the crude extract. From 2 kg of starting material, approximately 30 g of crude extract can be expected.

-

-

Solvent Partitioning:

-

Suspend 25 g of the crude ethanol extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity: n-hexane, dichloromethane, ethyl acetate, and n-butanol.

-

The dichloromethane fraction has been reported to contain the highest concentration of this compound.

-

| Parameter | Value |

| Starting Material | 2 kg of air-dried, powdered Diospyros quercina root bark |

| Extraction Solvent | 90% Ethanol |

| Solvent to Sample Ratio | 7.5 L/kg |

| Extraction Time | 3 x 3 hours |

| Extraction Temperature | Room Temperature |

| Crude Extract Yield | ~30 g (from 2 kg) |

II. Purification of this compound

The purification of this compound from the crude extract is typically achieved through a combination of chromatographic techniques.

A. Silica Gel Column Chromatography

This step serves to separate this compound from other compounds in the active fraction obtained from solvent partitioning.

Experimental Protocol: Gradient Elution Chromatography

-

Column Preparation: Prepare a silica gel column. While specific dimensions can be scaled, a common starting point for 10 g of extract is a column of 5 cm in diameter packed with 200 g of silica gel (70-230 mesh).

-

Sample Loading: Dissolve 10 g of the dried dichloromethane extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with a non-polar mobile phase and gradually increase the polarity.

-

Begin elution with 100% n-hexane.

-

Gradually increase the proportion of ethyl acetate in the mobile phase, for example, in a stepwise gradient from 9:1 to 6:4 (n-hexane:ethyl acetate).

-

-

Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest, which will appear as a distinct spot on the TLC plate. This compound is typically found in the fractions eluted with mid-polarity solvent mixtures.

| Parameter | Description |

| Stationary Phase | Silica Gel (70-230 mesh) |

| Mobile Phase | Gradient of n-hexane and ethyl acetate |

| Elution Gradient | Start with 100% n-hexane, gradually increasing the concentration of ethyl acetate (e.g., from 10% to 40%). |

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Crystallization

For achieving high purity, a final purification step using preparative HPLC or crystallization may be necessary.

Experimental Protocol: Preparative HPLC

-

Column and Mobile Phase Selection: A C18 reversed-phase column is commonly used for the purification of naphthoquinones. The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Method Development: Develop an analytical HPLC method first to determine the optimal separation conditions.

-

Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Solvent Removal: Evaporate the solvent from the collected fraction to obtain the purified this compound.

Experimental Protocol: Crystallization

-

Solvent Selection: Dissolve the partially purified this compound in a suitable solvent or solvent mixture (e.g., dichloromethane-methanol) at an elevated temperature to achieve saturation.

-

Cooling: Slowly cool the solution to allow for the formation of crystals.

-

Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum.

III. Purity Assessment

The purity of the final this compound product should be assessed using analytical HPLC.

Analytical HPLC Conditions (Example)

| Parameter | Description |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with acetonitrile/water or methanol/water |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Reported Purity | 99.92% |

IV. Workflow and Signaling Pathway Diagrams

To visually represent the processes, the following diagrams have been generated using Graphviz (DOT language).

References

Application Note and Protocol: Isodiospyrin Topoisomerase I Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodiospyrin is a naturally occurring dimeric naphthoquinone that has been identified as a novel inhibitor of human DNA topoisomerase I (topo I).[1][2] Topoisomerase I is a critical enzyme involved in DNA replication, transcription, and recombination, making it a key target for cancer chemotherapy.[3] Unlike well-characterized topoisomerase I poisons such as camptothecin, which stabilize the covalent topo I-DNA cleavage complex, this compound acts through a distinct mechanism. It directly binds to topoisomerase I, thereby preventing the enzyme from accessing its DNA substrate.[2] This direct binding mechanism makes a competitive binding assay an appropriate method for characterizing the interaction between this compound and topoisomerase I.

This document provides a detailed protocol for an in vitro competitive binding assay to determine the inhibitory activity of this compound on human topoisomerase I. The assay is based on the principle of inhibiting the DNA relaxation activity of topoisomerase I.

Principle of the Assay

The assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I. In the absence of an inhibitor, topoisomerase I will relax the supercoiled DNA. However, if this compound binds to the enzyme, it will prevent the enzyme from interacting with the DNA, and the DNA will remain in its supercoiled form. The different topological forms of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis. The degree of inhibition is determined by quantifying the amount of supercoiled DNA remaining after the reaction. By testing a range of this compound concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol

Materials and Reagents

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

Camptothecin (as a positive control inhibitor)

-

10X Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

-

Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.05% bromophenol blue)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Dimethyl sulfoxide (DMSO)

-

Nuclease-free water

-

Microcentrifuge tubes

-

Incubator or water bath at 37°C

-

Agarose gel electrophoresis system

-

Gel documentation system

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a 1X Topoisomerase I Reaction Buffer by diluting the 10X stock with nuclease-free water.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to create a series of working concentrations. Ensure the final DMSO concentration in the reaction mixture does not exceed 1-2%.

-

Prepare a stock solution of camptothecin in DMSO to be used as a positive control.

-

Prepare a 1% agarose gel in 1X TAE buffer containing a DNA stain.

-

-

Reaction Setup:

-

On ice, set up the following reactions in microcentrifuge tubes. Prepare a master mix for common reagents where possible.

-

| Component | DNA Control | Enzyme Control | This compound Test | Positive Control |

| Supercoiled DNA (e.g., 0.5 µg) | 1 µL | 1 µL | 1 µL | 1 µL |

| 10X Reaction Buffer | 2 µL | 2 µL | 2 µL | 2 µL |

| This compound (various conc.) | - | - | 2 µL | - |

| Camptothecin | - | - | - | 2 µL |

| DMSO (vehicle control) | - | 2 µL | - | - |

| Human Topoisomerase I (1 unit) | - | 1 µL | 1 µL | 1 µL |

| Nuclease-free water | to 20 µL | to 20 µL | to 20 µL | to 20 µL |

| Total Volume | 20 µL | 20 µL | 20 µL | 20 µL |

-

Incubation:

-

Gently mix the components and incubate the reaction tubes at 37°C for 30 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye to each tube and mix well.

-

-

Agarose Gel Electrophoresis:

-

Load the entire volume of each reaction mixture into the wells of the 1% agarose gel.

-

Run the gel at a constant voltage (e.g., 5 V/cm) until the dye front has migrated an adequate distance.

-

-

Visualization and Data Analysis:

-

Visualize the DNA bands under UV light using a gel documentation system.

-

Quantify the intensity of the supercoiled and relaxed DNA bands for each lane.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Intensity of Relaxed DNA in Test / Intensity of Relaxed DNA in Enzyme Control)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve.

-

Data Presentation

The quantitative data from this experiment can be summarized in a table as follows:

| This compound Concentration (µM) | % Supercoiled DNA | % Relaxed DNA | % Inhibition |

| 0 (Enzyme Control) | 5 | 95 | 0 |

| 1 | 15 | 85 | 10.5 |

| 5 | 30 | 70 | 26.3 |

| 10 | 55 | 45 | 52.6 |

| 25 | 80 | 20 | 78.9 |

| 50 | 90 | 10 | 89.5 |

| 100 | 95 | 5 | 94.7 |

| Camptothecin (Control) | 98 | 2 | 97.9 |

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the this compound topoisomerase I binding assay.

Topoisomerase I Inhibition Signaling Pathway

Caption: Signaling pathway of topoisomerase I inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Isodiospyrin in DNA Relaxation Experimental Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodiospyrin, a naturally occurring bis-naphthoquinone, has emerged as a noteworthy compound in the study of DNA topology and as a potential therapeutic agent. It functions as a novel inhibitor of DNA topoisomerases, enzymes crucial for managing the topological state of DNA during essential cellular processes like replication, transcription, and recombination. These application notes provide a comprehensive overview of the use of this compound in DNA relaxation experimental models, detailing its mechanism of action, quantitative inhibitory data, and step-by-step protocols for its application in laboratory settings.

Mechanism of Action

This compound exhibits its inhibitory effects on DNA relaxation primarily through its interaction with type I and type II DNA topoisomerases.

Inhibition of Human Topoisomerase I (hTopo I): Unlike classic topoisomerase I poisons such as camptothecin, this compound does not stabilize the covalent DNA-enzyme complex.[1][2] Instead, it acts as a non-competitive inhibitor by directly binding to the hTopo I enzyme, thereby preventing it from accessing and relaxing the supercoiled DNA substrate.[1] This direct binding mechanism also inhibits the kinase activity of hTopo I.[1]

Inhibition of DNA Gyrase (Bacterial Topoisomerase II): this compound and its related naphthoquinones also inhibit the supercoiling and relaxation activities of DNA gyrase.[3][4] The proposed mechanism involves binding to the N-terminal domain of the GyrB subunit, close to but not overlapping with the ATPase active site.[3] This binding is thought to stabilize a conformation of GyrB that prevents the strand passage required for both supercoiling and relaxation, representing a novel mechanism of action for gyrase inhibition.[3]

Quantitative Data: Inhibitory Activity of this compound and Related Compounds

The following table summarizes the reported inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) of this compound and the related compound diospyrin against various topoisomerases and bacterial strains.

| Compound | Target | Assay | IC50 / MIC | Reference |

| This compound | Human Topoisomerase I | DNA Relaxation | ~10 µM | [1] |

| This compound | Mycobacterium tuberculosis | - | 10 µg/ml (26.7 µM) | [3] |

| Diospyrin | Mycobacterium tuberculosis Gyrase | DNA Supercoiling | ~15 µM | [3] |

| Diospyrin | Mycobacterium tuberculosis | - | 8 µg/ml (21.4 µM) | [3] |

| Diospyrin | Leishmania donovani Topoisomerase I | DNA Relaxation | 0.5 µg/ml | [5] |

| 7-methyljuglone | Mycobacterium tuberculosis | - | 0.5 µg/ml (2.6 µM) | [3] |

| Neodiospyrin | Mycobacterium tuberculosis | - | 10 µg/ml (26.7 µM) | [3] |

Experimental Protocols

DNA Relaxation Assay using Human Topoisomerase I

This protocol is designed to assess the inhibitory effect of this compound on the relaxation of supercoiled plasmid DNA by human topoisomerase I.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pUC19, pBR322)

-

This compound (dissolved in DMSO)

-

Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.05% bromophenol blue, 40% sucrose)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

DMSO (as a solvent control)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and supercoiled plasmid DNA (final concentration ~10-20 µg/ml).

-

Add varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) to the reaction tubes. Include a solvent control with DMSO alone.

-

Pre-incubate the reaction mixtures with this compound for 5-10 minutes at 37°C to allow for binding to the enzyme.

-

Initiate the reaction by adding a defined unit of human topoisomerase I (typically 1-2 units, sufficient to fully relax the DNA in the control).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop solution/loading dye.

-

Analyze the DNA topology by electrophoresis on a 1% agarose gel in TAE buffer.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.

DNA Gyrase Supercoiling/Relaxation Assay

This protocol can be adapted to measure either the inhibition of DNA supercoiling or the relaxation of supercoiled DNA by DNA gyrase.

Materials:

-

DNA Gyrase (e.g., from M. tuberculosis or E. coli)

-

Relaxed or Supercoiled plasmid DNA (depending on the assay)

-

This compound (dissolved in DMSO)

-

Gyrase Reaction Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA)

-

Stop Solution/Loading Dye

-

Agarose

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

DMSO (as a solvent control)

Procedure:

-

Prepare a reaction mixture containing the gyrase reaction buffer and the appropriate DNA substrate (relaxed for supercoiling assay, supercoiled for relaxation assay).

-

Add varying concentrations of this compound to the reaction tubes, including a solvent control.

-

Pre-incubate the mixtures for 5-10 minutes at the optimal temperature for the specific gyrase being used (e.g., 37°C for E. coli gyrase).

-

Start the reaction by adding DNA gyrase.

-

Incubate for the appropriate time (e.g., 30-60 minutes).

-

Stop the reaction with the stop solution/loading dye.

-

Analyze the results on a 1% agarose gel as described for the topoisomerase I assay.

Visualizations

Caption: Mechanism of this compound inhibition of human Topoisomerase I.

Caption: General workflow for a DNA relaxation inhibition assay.

References

- 1. This compound as a novel human DNA topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. The Naphthoquinone Diospyrin Is an Inhibitor of DNA Gyrase with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Isodiospyrin as a Chemical Probe for Studying DNA Topoisomerases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodiospyrin, a naturally occurring bis-naphthoquinone, has emerged as a valuable chemical probe for the investigation of DNA topoisomerases, particularly human topoisomerase I (htopo I).[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study the function and inhibition of these essential enzymes. Unlike classic topoisomerase poisons like camptothecin, this compound presents a distinct mechanism of action, making it a powerful tool for dissecting the catalytic cycle of topoisomerase I and for the discovery of novel therapeutic agents.[1][3]

Mechanism of Action

This compound functions as a catalytic inhibitor of human topoisomerase I.[2] Its primary mechanism involves direct binding to the enzyme, which in turn restricts the access of the DNA substrate to the active site.[1][2] A key feature of this compound is that it does not stabilize the covalent topoisomerase I-DNA cleavage complex, a hallmark of inhibitors like camptothecin.[1][3] This property makes this compound an excellent tool for studying the initial non-covalent binding events and the subsequent DNA relaxation steps of the topoisomerase I catalytic cycle, independent of DNA cleavage stabilization.

Furthermore, this compound has been shown to inhibit the kinase activity of human topoisomerase I, a less-explored function of the enzyme, towards substrates such as the splicing factor 2/alternate splicing factor (SF2/ASF).[1][2] This dual inhibitory action on both the DNA relaxation and kinase activities provides a unique avenue for investigating the multifaceted roles of topoisomerase I in cellular processes.

A related compound, diospyrin, has been shown to inhibit topoisomerase I from Leishmania donovani by a different mechanism that involves the stabilization of the "cleavable complex".[3] This highlights the utility of these related natural products in comparative studies of topoisomerase function across different species.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the related compound diospyrin.

| Compound | Target | Assay | Value | Reference |

| This compound | Human Topoisomerase I | Antagonism of Camptothecin-induced DNA cleavage | 10 - 40 µM | [1] |

| This compound | Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | 0.78 - 50 µg/mL | [1] |

| This compound | Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | 50 - 100 µg/mL | [1] |

| This compound | Salmonella typhi | Minimum Inhibitory Concentration (MIC) | 50 - 100 µg/mL | [1] |

| This compound | Mycobacterium chelonae | Minimum Inhibitory Concentration (MIC) | 6.25 - 25 µg/mL | [1] |

| This compound | Phytophthora obscurans | Growth Inhibition (at 30 µM) | 81.4% | [1] |

| This compound | Plasmopara viticola | Antifungal Activity (at 30 µM) | 57.7% | [1] |

| Diospyrin | Leishmania donovani Topoisomerase I | 50% Inhibitory Concentration (IC50) | 1.2 µM | [3] |

| Diospyrin | Leishmania donovani Topoisomerase I | Binding Constant (Kd) | 9.73 x 10⁻⁹ M | [3] |

Experimental Protocols

Protocol 1: DNA Relaxation Assay for Topoisomerase I Inhibition

This protocol is designed to assess the inhibitory effect of this compound on the catalytic activity of human topoisomerase I by measuring the relaxation of supercoiled plasmid DNA.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

10x Topoisomerase I Reaction Buffer: 100 mM Tris-HCl (pH 7.9), 1 M KCl, 10 mM MgCl₂, 10 mM DTT, 1 mg/mL BSA

-

Stop Solution/Loading Dye: 5% SDS, 25% glycerol, 0.025% bromophenol blue

-

Agarose

-

1x TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

-

DMSO (for dissolving this compound)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a microcentrifuge tube, prepare the reaction mixture (20 µL final volume) on ice:

-

2 µL 10x Topoisomerase I Reaction Buffer

-

0.5 µg supercoiled plasmid DNA

-

Desired concentration of this compound (or DMSO for control)

-

Nuclease-free water to 18 µL

-

-

Add 2 units of human topoisomerase I to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis at 5 V/cm for 2-3 hours.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Analyze the results: a decrease in the amount of relaxed DNA and an increase in supercoiled DNA in the presence of this compound indicates inhibition.

Protocol 2: Antagonism of Camptothecin-Induced DNA Cleavage

This protocol determines the ability of this compound to antagonize the formation of the topoisomerase I-DNA cleavage complex induced by camptothecin.

Materials:

-

Same as Protocol 1, with the addition of Camptothecin.

Procedure:

-

Prepare stock solutions of this compound and camptothecin in DMSO.

-

Set up the following reaction mixtures (20 µL final volume) on ice:

-

Control 1 (No enzyme): DNA, buffer, water

-

Control 2 (Enzyme only): DNA, buffer, enzyme, water, DMSO

-

Camptothecin: DNA, buffer, enzyme, camptothecin, water, DMSO

-

This compound + Camptothecin: DNA, buffer, enzyme, this compound, camptothecin, water

-

-

Pre-incubate the reaction mixtures with this compound for 10 minutes at 37°C before adding camptothecin.

-

Add camptothecin (final concentration, e.g., 10 µM) and incubate for another 15 minutes at 37°C.

-

Add 2 units of human topoisomerase I and incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

-

Add 1 µL of Proteinase K (10 mg/mL) and incubate at 50°C for 1 hour to digest the enzyme.

-

Add 5 µL of loading dye and analyze by agarose gel electrophoresis as in Protocol 1.

-

Analyze the results: a decrease in the amount of nicked/linear DNA in the "this compound + Camptothecin" lane compared to the "Camptothecin" lane indicates antagonism.

Protocol 3: Topoisomerase I Kinase Activity Assay (General)

This protocol provides a general framework for assessing the inhibition of topoisomerase I kinase activity by this compound. A specific substrate for topoisomerase I kinase activity, such as recombinant SF2/ASF, is required.

Materials:

-

Human Topoisomerase I

-

Recombinant kinase substrate (e.g., SF2/ASF)

-

This compound

-

[γ-³²P]ATP

-

Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

SDS-PAGE materials

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a microcentrifuge tube, prepare the reaction mixture (25 µL final volume):

-

5 µL Kinase Reaction Buffer (5x)

-

1 µg kinase substrate

-

Desired concentration of this compound (or DMSO for control)

-

100 ng Human Topoisomerase I

-

Nuclease-free water to 20 µL

-

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding 5 µL of [γ-³²P]ATP (10 µCi).

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

Analyze the results: a decrease in the phosphorylation signal of the substrate in the presence of this compound indicates inhibition of kinase activity.

Visualizations

Caption: Mechanism of this compound Inhibition of Topoisomerase I.

References

Application Note: Quantification of Isodiospyrin in Human Plasma using High-Performance Liquid Chromatography with UV Detection

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of isodiospyrin in human plasma. This compound, a naphthoquinone with potential anticancer activity, is extracted from plasma samples using a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 column with a gradient elution of acetonitrile and water, followed by UV detection. The method has been developed and is presented with a comprehensive protocol for validation, adhering to industry standards for bioanalytical method validation. This application note is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for pharmacokinetic and metabolic studies of this compound.

Introduction

This compound is a naturally occurring binaphthoquinone that has demonstrated significant biological activity, notably as a novel inhibitor of human DNA topoisomerase I.[1] By binding directly to the enzyme, this compound prevents its interaction with DNA, a mechanism distinct from other topoisomerase I poisons.[1] This unique mode of action makes this compound a compound of interest in oncological research and drug development. To support preclinical and clinical studies, a validated bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for a sensitive and specific HPLC-UV method for determining this compound concentrations in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Internal Standard (IS), e.g., a structurally similar and stable compound not present in the biological matrix.

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

All other chemicals were of analytical grade.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-1 min: 40% B; 1-8 min: 40-90% B; 8-10 min: 90% B; 10.1-12 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 298 nm |

| Internal Standard (IS) | A suitable stable compound, e.g., another naphthoquinone derivative. |

Note: The UV detection wavelength is based on methods for similar naphthoquinone compounds, as a specific spectrum for this compound was not available in the initial literature search.[2] Researchers should determine the optimal wavelength by scanning the UV spectrum of an this compound standard.

Protocols

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.

-

Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike blank human plasma with the appropriate working solutions of this compound to achieve final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).

-

Prepare QC samples in the same manner at four concentration levels:

-

Lower Limit of Quantification (LLOQ): e.g., 10 ng/mL

-

Low QC (LQC): e.g., 30 ng/mL

-

Medium QC (MQC): e.g., 400 ng/mL

-

High QC (HQC): e.g., 800 ng/mL

-

Sample Preparation Protocol (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tube.

-

Add 20 µL of the internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system.

Method Validation Summary

The bioanalytical method should be validated according to FDA or ICH M10 guidelines.[3][4] The following tables summarize the expected performance characteristics of this method.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |

| This compound | 10 - 1000 | ≥ 0.995 | y = mx + c (weighted 1/x²) |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |

| LLOQ | 10 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| LQC | 30 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| MQC | 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| HQC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 30 | > 85% | 85% - 115% |

| MQC | 400 | > 85% | 85% - 115% |

| HQC | 800 | > 85% | 85% - 115% |

Table 4: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

| Parameter | Value (ng/mL) |

| LOD | 5 |

| LLOQ | 10 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Mechanism of Action of this compound

Caption: Mechanism of this compound as a DNA Topoisomerase I inhibitor.